

BP Fluor 405 Cadaverine: A Technical Guide to Transglutaminase-Mediated Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-------------------------|-----------|
| Compound Name: | BP Fluor 405 Cadaverine | |
| Cat. No.: | B15598660 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principle of action, experimental protocols, and technical data for **BP Fluor 405 Cadaverine**, a versatile tool for the fluorescent labeling of proteins and other biomolecules. Its primary application lies in its utility as a substrate for transglutaminase enzymes, enabling precise, enzyme-mediated conjugation.

Core Principle of Action: Enzymatic Incorporation by Transglutaminase

The fundamental mechanism behind the utility of **BP Fluor 405 Cadaverine** lies in its function as a specific amine donor substrate for transglutaminase (TGase) enzymes (EC 2.3.2.13). Transglutaminases catalyze the formation of a stable isopeptide bond between the γ -carboxamide group of a glutamine residue within a protein or peptide and a primary amine.

In this reaction, the primary amine of the cadaverine moiety of **BP Fluor 405 Cadaverine** acts as the acyl acceptor. The transglutaminase facilitates the acyl transfer reaction, resulting in the covalent attachment of the BP Fluor 405 fluorophore to the target protein via a durable amide linkage. This enzymatic approach offers a high degree of specificity for glutamine residues, providing a more controlled labeling strategy compared to conventional amine-reactive chemical conjugations that target lysine residues.

Quantitative Data



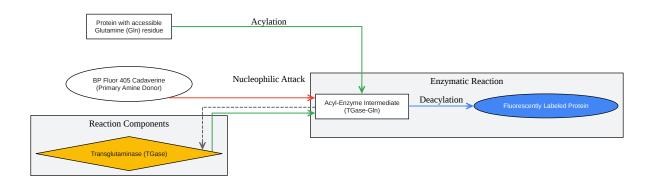
The spectral properties of the BP Fluor 405 fluorophore are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for BP Fluor 405 and provides kinetic parameters for a related fluorescent cadaverine derivative with transglutaminase, which can serve as a useful reference.

| Parameter | Value | Reference |
|---|--|-----------|
| BP Fluor 405 Spectral Properties | | |
| Excitation Maximum (λex) | ~402 nm | [1][2] |
| Emission Maximum (λem) | ~424 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~35,000 cm ⁻¹ M ⁻¹ | [1][2] |
| Transglutaminase Kinetics (with Dansylcadaverine) | | |
| Michaelis Constant (Km) | - ~14 μM | [3][4] |

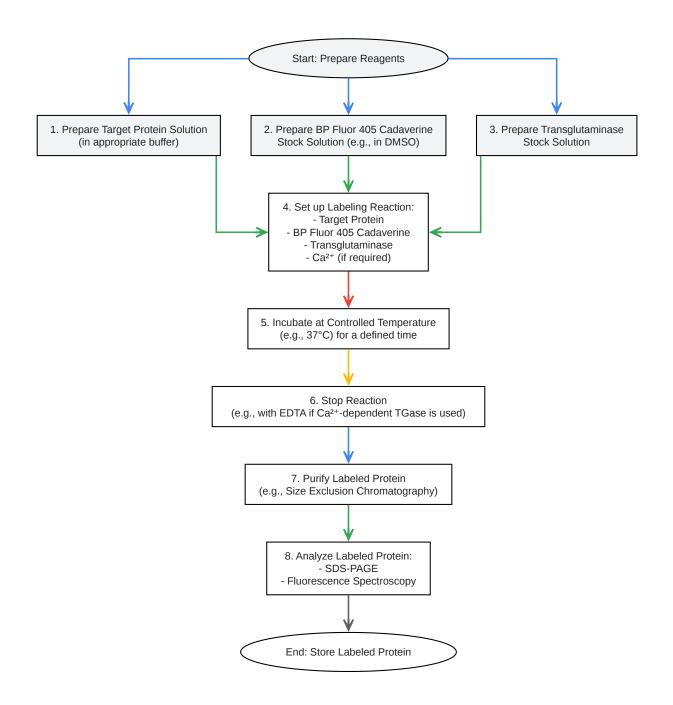
Note: The kinetic parameters provided are for dansylcadaverine with guinea pig liver transglutaminase and should be considered as an approximation for **BP Fluor 405 Cadaverine**. Actual kinetic values may vary depending on the specific transglutaminase, substrate protein, and reaction conditions.

Mandatory Visualizations Signaling Pathway: Transglutaminase-Mediated Labeling









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References

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- To cite this document: BenchChem. [BP Fluor 405 Cadaverine: A Technical Guide to Transglutaminase-Mediated Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598660#bp-fluor-405-cadaverine-principle-of-action]

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